molecular formula C6H4BCl2FO2 B13413337 3,4-Dichloro-5-fluorophenylboronic acid

3,4-Dichloro-5-fluorophenylboronic acid

Cat. No.: B13413337
M. Wt: 208.81 g/mol
InChI Key: XYJUPTQKKGYAIW-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BCl2FO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,4-dichloro-5-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-fluorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds. This reaction is facilitated by palladium catalysts and typically occurs under mild conditions .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and aryl halides.

    Conditions: The reactions are usually carried out in organic solvents like toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), and at temperatures ranging from room temperature to 100°C.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3,4-Dichloro-5-fluorophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 3,4-Dichloro-5-fluorophenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluoro-3-chlorophenylboronic acid
  • 4-Chloro-3-fluorophenylboronic acid
  • 3,5-Difluoro-4-formylphenylboronic acid

Uniqueness

3,4-Dichloro-5-fluorophenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C6H4BCl2FO2

Molecular Weight

208.81 g/mol

IUPAC Name

(3,4-dichloro-5-fluorophenyl)boronic acid

InChI

InChI=1S/C6H4BCl2FO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,11-12H

InChI Key

XYJUPTQKKGYAIW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)Cl)F)(O)O

Origin of Product

United States

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